1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

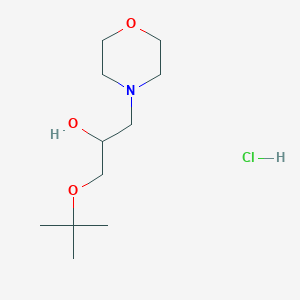

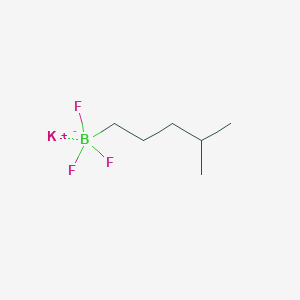

“1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical compound with the molecular formula C11H24ClNO3 and a molecular weight of 253.77. It is often used in various chemical reactions .

Synthesis Analysis

The synthesis of compounds similar to “1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” often involves the use of tert-butyloxycarbonyl-protected amino acids . The synthesis process typically involves multiple steps and requires careful control of conditions to ensure the desired product is obtained .Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” can be analyzed using various spectroscopic techniques . These techniques can provide information about the intermolecular interactions and the overall structure of the molecule .Chemical Reactions Analysis

“1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” can participate in various chemical reactions. For example, it can be used in oxidation reactions to produce arylethanone derivatives . The specific reactions that this compound can participate in will depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” can be analyzed using various techniques. For example, the density and speed of sound of this compound can be measured and used to compute various excess properties . These properties can provide information about the intermolecular interactions in the compound .Applications De Recherche Scientifique

Intermolecular Interaction Studies

This compound has been used in studies probing the intermolecular interactions in binary liquid mixtures with amines . These studies involve volumetric, ultrasonic, and FT-IR spectroscopic analyses at different temperatures . The knowledge gained from these studies helps in estimating the nature and extent of molecular interactions existing in liquid mixtures .

Thermodynamic Behavior Analysis

The compound is used in the analysis of thermodynamic behavior of binary mixtures of 1-tert-butoxy-2-propanol with amines . The study of excess thermodynamic properties of liquid mixtures calculated from experimentally measured data helps in the development of molecular models to describe the behavior of solutions .

Spectral Behavior Analysis

The compound is used in the spectral behavior analysis of binary mixtures of 1-tert-butoxy-2-propanol with amines . FT-IR spectra of these liquid mixtures have been recorded, and the spectral analysis confirms the presence of strong intermolecular interactions in the studied liquid mixtures .

Hydroxylation of Sterically Congested Primary C−H Bonds

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This compound has been used in the non-directed catalytic hydroxylation of sterically congested primary C−H bonds .

Late-stage Hydroxylation

This compound has been used in late-stage hydroxylation at tert-butyl sites on densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

Synthesis of Tertiary Butyl Esters

Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNCAOLFUNEXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCOCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2454624.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2454625.png)

![N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2454626.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2454630.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2454632.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide](/img/structure/B2454637.png)

![N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2454640.png)

![5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)